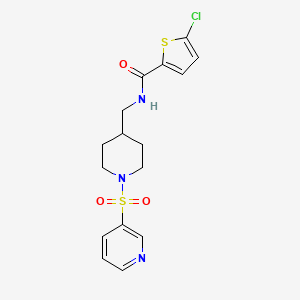![molecular formula C15H15N5 B2975464 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 898662-80-1](/img/structure/B2975464.png)
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol class . The molecular formula is C6H6N4O and it has a molecular weight of 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-one compounds has been described in several studies . One method involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The triazolopyrimidine ligand in this compound shows different and unusual coordination modes, giving rise to structures with diverse topologies and dimensionality . In each compound, the ligand shows a different coordination mode .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The compound has been investigated as a potential antimalarial agent. Researchers have explored its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium parasites. By disrupting this pathway, it may hinder parasite growth and survival, making it a promising candidate for antimalarial drug development .
Catalysis and Organic Synthesis
The compound has been employed as a catalyst or reagent in organic synthesis. For instance, it participates in the Vilsmeier reaction of conjugated carbocycles and heterocycles. Additionally, it serves as an additive for studying the space charge layer in silver bromide microcrystals .
Agrobactericides Development
Recent studies have explored derivatives containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold as potential agrobactericides. These compounds exhibit promising activity against Agrobacterium tumefaciens, a plant pathogen responsible for crown gall disease. The compound’s unique structure may contribute to its efficacy in combating this bacterial infection .
RNA Binding and HIV TAR RNA
Researchers have investigated the compound’s interaction with RNA molecules, particularly HIV TAR RNA. Understanding its binding properties could lead to novel therapeutic strategies for HIV treatment. By targeting specific RNA regions, it may interfere with viral replication and gene expression .
Metal Complexes and Photophysical Properties
The compound’s aromatic system and nitrogen-rich heterocycle make it an interesting ligand for metal complexes. Researchers have synthesized ruthenium (II)-Hmtpo complexes using this compound. These complexes exhibit intriguing photophysical properties, making them relevant for applications in materials science and catalysis .
Space Charge Layer Studies
As mentioned earlier, the compound serves as an additive for studying the space charge layer in silver bromide microcrystals. This application is relevant in materials science and semiconductor physics, where understanding charge distribution and behavior is essential .
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in this compound, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It is known that compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold can interact with various targets in the body, leading to their wide range of biological activities .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various biological systems, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11-8-14(20-15(18-11)16-10-17-20)19-7-6-12-4-2-3-5-13(12)9-19/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZEYHPFWQFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


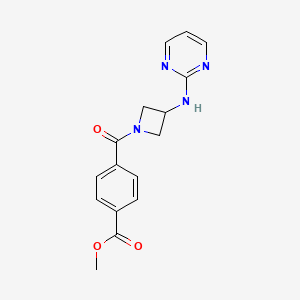

![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide](/img/structure/B2975389.png)
![2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2975393.png)
![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2975394.png)
![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
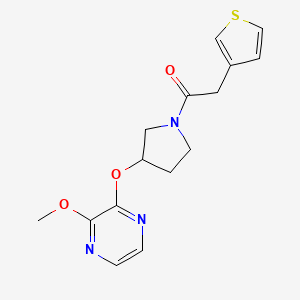
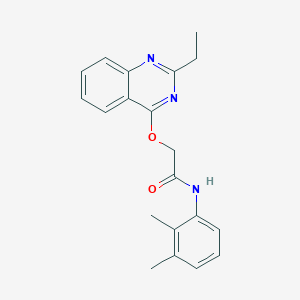
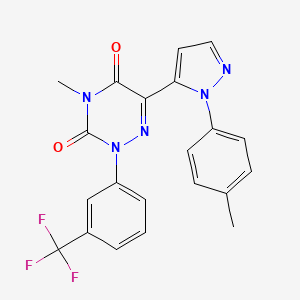

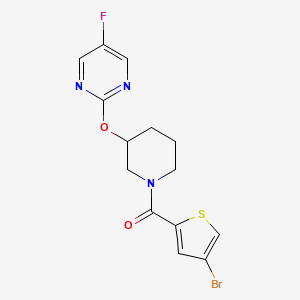
![N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2975403.png)
